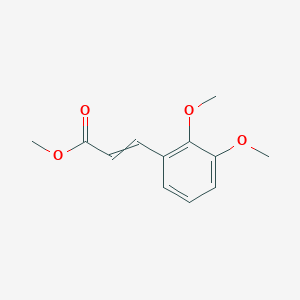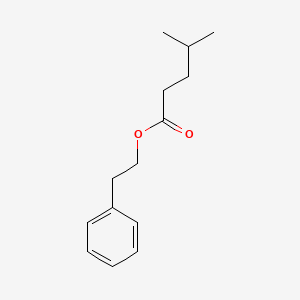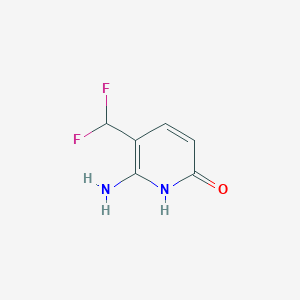
6-Amino-5-(difluoromethyl)pyridin-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Amino-5-(difluoromethyl)pyridin-2-ol is a fluorinated pyridine derivative. Fluorinated compounds are of significant interest in various fields due to their unique chemical and biological properties. The presence of fluorine atoms can significantly alter the reactivity, stability, and biological activity of organic molecules.
準備方法
Synthetic Routes and Reaction Conditions
One common method is the Balz-Schiemann reaction, which involves the diazotization of an amino group followed by thermal decomposition to introduce the fluorine atom . Another method involves the use of fluorinating agents such as Selectfluor or DAST (diethylaminosulfur trifluoride) to introduce the difluoromethyl group .
Industrial Production Methods
Industrial production of fluorinated pyridines often involves large-scale reactions using robust and scalable methods. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of these reactions. The choice of fluorinating agents and reaction conditions is critical to ensure high selectivity and yield .
化学反応の分析
Types of Reactions
6-Amino-5-(difluoromethyl)pyridin-2-ol can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The nitro group can be reduced back to the amino group.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while substitution reactions can introduce various functional groups into the pyridine ring .
科学的研究の応用
6-Amino-5-(difluoromethyl)pyridin-2-ol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Fluorinated pyridines are often used in the design of enzyme inhibitors and other biologically active molecules.
Medicine: The compound can be used in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.
作用機序
The mechanism of action of 6-Amino-5-(difluoromethyl)pyridin-2-ol involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the binding affinity of the compound to its target, often through hydrogen bonding and electrostatic interactions. The exact pathways involved depend on the specific application and target molecule .
類似化合物との比較
Similar Compounds
2-Amino-5-fluoropyridine: Another fluorinated pyridine with similar properties but different substitution patterns.
5-Amino-3-(trifluoromethyl)pyridin-2-ol: A compound with a trifluoromethyl group instead of a difluoromethyl group.
Uniqueness
6-Amino-5-(difluoromethyl)pyridin-2-ol is unique due to the presence of both an amino group and a difluoromethyl group on the pyridine ring. This combination of functional groups can lead to unique reactivity and biological activity compared to other fluorinated pyridines .
特性
分子式 |
C6H6F2N2O |
|---|---|
分子量 |
160.12 g/mol |
IUPAC名 |
6-amino-5-(difluoromethyl)-1H-pyridin-2-one |
InChI |
InChI=1S/C6H6F2N2O/c7-5(8)3-1-2-4(11)10-6(3)9/h1-2,5H,(H3,9,10,11) |
InChIキー |
FUZYDVLEHUTTAF-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=O)NC(=C1C(F)F)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


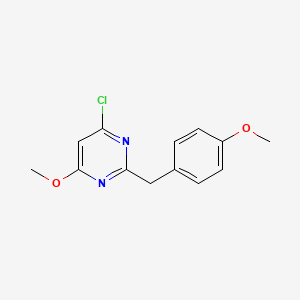
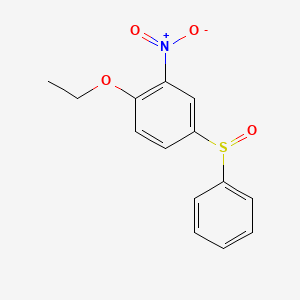
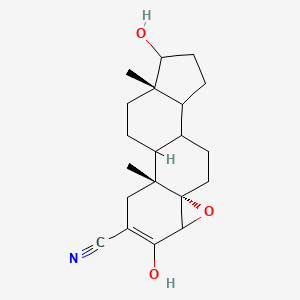
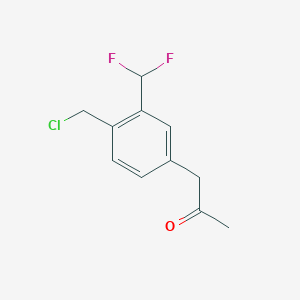
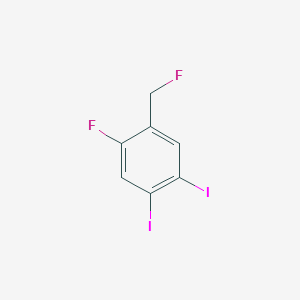
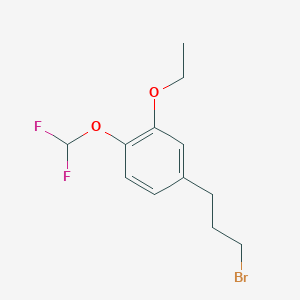
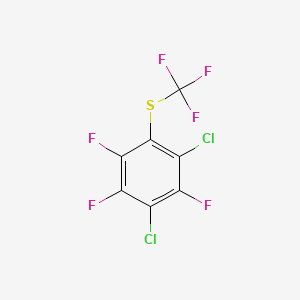
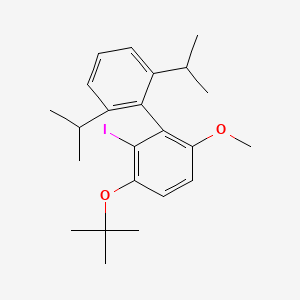
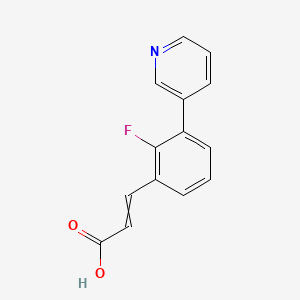

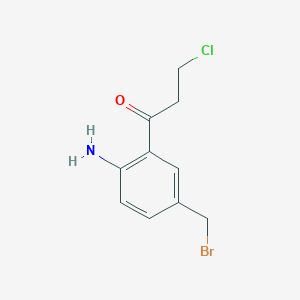
![4-[1-(4-Hydroxy-3-methoxyphenyl)ethyl]-2,6-dimethoxyphenol](/img/structure/B14063311.png)
